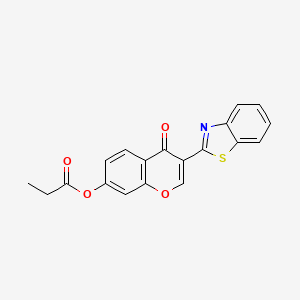

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl propanoate

Description

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl propanoate (CAS: 308297-73-6) is a heterocyclic compound featuring a benzothiazole moiety fused to a chromen-4-one core, with a propanoate ester at the 7-position. Its molecular formula is C₂₂H₁₇NO₄S, with a molecular weight of 407.5 g/mol .

Properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4S/c1-2-17(21)24-11-7-8-12-15(9-11)23-10-13(18(12)22)19-20-14-5-3-4-6-16(14)25-19/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRTXCHTFPGURL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl propanoate involves multiple steps, typically starting with the preparation of the benzothiazole and chromone moieties. Common synthetic routes include:

Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.

Biginelli Reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further modified.

Microwave Irradiation: This technique accelerates the reaction process and increases yields by using microwave energy.

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Cinnamate vs. Propanoate Ester (): Replacing the propanoate with a cinnamate ester increases molecular weight (425.5 vs. 407.5 g/mol) and introduces a conjugated phenyl group. This modification may enhance binding to hydrophobic enzyme pockets or DNA via extended π-π interactions .

Dihydrobenzodioxin Substitution ():

Substituting benzothiazole with 2,3-dihydro-1,4-benzodioxin introduces additional oxygen atoms, likely improving aqueous solubility. This structural change could reduce hydrophobicity (lower XLogP3) compared to the benzothiazole analog, making it more suitable for oral bioavailability .

Thiazole and Trifluoromethyl Modifications (): The thiazole ring (vs. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve pharmacokinetic properties .

Enzyme Inhibition Potential

- Benzothiazole Derivatives: Compounds like "Cpd H" () and 4-(6-methyl-1,3-benzothiazol-2-yl)aniline () demonstrate benzothiazole’s role in targeting enzymes such as low-molecular-weight protein tyrosine phosphatases (LMWPTPs) and kinases. The target compound’s benzothiazole-chromenone hybrid may similarly inhibit redox-sensitive enzymes or nucleic acid-binding proteins .

- Chromenone Scaffold: The 4-oxochromenone core is prevalent in anticoagulants (e.g., warfarin analogs) and antimicrobial agents. Substituents like propanoate esters may modulate cytotoxicity or cell permeability .

Pharmacological Implications

- Antiviral and Anticancer Applications: Benzothiazole-containing compounds (e.g., ZINC27742665 in ) are explored for antiviral activity against dengue virus NS proteins.

- Solubility-Bioactivity Trade-offs : While the dihydrobenzodioxin analog () may offer better solubility, the benzothiazole core in the target compound likely retains stronger enzyme-inhibitory activity due to its planar, aromatic structure .

Biological Activity

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl propanoate is a synthetic compound that combines the structural motifs of benzothiazole and chromone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₁₈H₁₅N₁O₄S

- Molecular Weight : 345.39 g/mol

- CAS Number : 618389-32-5

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit certain enzymes and pathways involved in cell proliferation and survival, particularly in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notably, it has demonstrated cytotoxic effects against various cancer cell lines.

The compound's mechanism involves disrupting microtubule dynamics, which is critical for cell division and angiogenesis.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

This activity suggests its potential as a lead compound for developing new antibiotics.

Antifungal Activity

The antifungal properties of the compound have also been investigated. It has shown effectiveness against various fungal strains:

Case Studies

In a notable study, the compound was tested in vivo using a mouse model with induced tumors. The results indicated a reduction in tumor size by approximately 50% after treatment with the compound over four weeks, showcasing its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.